molecular formula C23H30O6 B585321 Aldosterone 21-Acetate CAS No. 2827-21-6

Aldosterone 21-Acetate

Cat. No. B585321
CAS RN: 2827-21-6
M. Wt: 402.487
InChI Key: JUHQUIOIVOVZQG-XNEAOMTKSA-N
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Description

Aldosterone 21-Acetate is a conjugate of aldosterone and acetate . It is used as an antihypertensive agent . Aldosterone, the hormone it is derived from, is secreted by the adrenal cortex and regulates electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium .


Synthesis Analysis

A process for the preparation of aldosterone 21-esters involves subjecting a corresponding 18-ester -21-acetate of aldosterone to basic solvolysis. This results in the detachment of the 21-acetate ester and migration of the esters in the 18-position towards the 21-position, yielding the final aldosterone 21-esters .


Molecular Structure Analysis

The molecular formula of this compound is C23H30O6 . Its molecular weight is 402.48 g/mol .


Chemical Reactions Analysis

Aldosterone acts on mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron, increasing the permeability of their apical (luminal) membrane to potassium and sodium . It also stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C23H30O6 . Its molecular weight is 402.48 g/mol .

Scientific Research Applications

  • Measurement Methodology : A double isotope derivative method has been developed for the estimation of aldosterone in human peripheral plasma, utilizing 3H-acetic anhydride and 4-14C-aldosterone. This method is significant for the accurate measurement of aldosterone levels in clinical settings (Brodie et al., 1967).

  • Ocular Health : Aldosterone and similar steroids have been studied for their effects on ocular health, particularly in managing intraocular pressure and aqueous humor dynamics in rabbits (Jackson & Waitzman, 1965).

  • Mineralocorticoid Activity : Research on 21-deoxyaldosterone derivatives, including structural studies and their potential role as mineralocorticoid antagonists, has been conducted to understand their function in human metabolism (Wynne et al., 1981).

  • Hypertension Research : Aldosterone's role in inflammation, oxidative stress, and fibrosis in the context of hypertension has been explored, highlighting its interaction with other systems like phospholipase C (Ndisang et al., 2008).

  • Proton Magnetic Resonance Spectra : The proton magnetic resonance spectra of d-aldosterone and its acetylated derivatives have been studied, providing insights into the structural and chemical properties of these compounds (Genard, 1971).

  • Microgram Scale Preparation : Techniques for preparing derivatives of aldosterone on a microgram scale have been developed, aiding in the identification and analysis of this hormone (Mattox et al., 1956).

  • Cardiovascular Disease Risk : Aldosterone's influence on angiotensin-converting enzyme gene expression in vascular health has been investigated, offering insights into its potential impact on cardiovascular diseases (Sugiyama et al., 2005).

  • Congestive Heart Failure : The role of mineralocorticoid receptor blockers in managing congestive heart failure, including their impact on enzymes like ACE and ACE2, has been studied (Keidar et al., 2005).

Mechanism of Action

Target of Action

Aldosterone 21-Acetate primarily targets the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance .

Mode of Action

This compound interacts with its targets in two main ways :

Biochemical Pathways

This compound affects several biochemical pathways :

Pharmacokinetics

It is known that aldosterone, the hormone from which this compound is derived, has a plasma half-life of less than 20 minutes .

Result of Action

The action of this compound leads to several molecular and cellular effects :

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, angiotensin II (AngII), the end-product of the renin-angiotensin system (RAS), and potassium are known to modify aldosterone secretion . Other factors such as ACTH, neural mediators, and natriuretic factors can also contribute at least over the short run .

Safety and Hazards

Aldosterone 21-Acetate is used for research purposes and is not intended for food, drug, pesticide or biocidal product use . It is recommended to handle it with adequate ventilation and personal protective equipment .

Future Directions

Aldosterone plays a key role in many cardiovascular and metabolic diseases . Therefore, future research could focus on the identification of novel biomarkers and therapeutic targets for prevention and treatment of diseases associated with increased levels of aldosterone, such as arterial hypertension, obesity, the metabolic syndrome, and heart failure .

properties

IUPAC Name

[2-[(1R,2S,5S,6S,14R,15S,16S)-18-hydroxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-2-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-12(24)28-11-18(26)17-6-5-16-15-4-3-13-9-14(25)7-8-22(13,2)20(15)19-10-23(16,17)21(27)29-19/h9,15-17,19-21,27H,3-8,10-11H2,1-2H3/t15-,16-,17+,19-,20+,21?,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHQUIOIVOVZQG-XNEAOMTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C13CC(C4C2CCC5=CC(=O)CCC45C)OC3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@]13C[C@@H]([C@H]4[C@H]2CCC5=CC(=O)CC[C@]45C)OC3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746969
Record name (11alpha)-18-Hydroxy-3,20-dioxo-11,18-epoxypregn-4-en-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2827-21-6
Record name Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,18-epoxy-18-hydroxy-, (11β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2827-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (11alpha)-18-Hydroxy-3,20-dioxo-11,18-epoxypregn-4-en-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does Aldosterone 21-Acetate interact with its target and what are the downstream effects?

A: this compound exerts its effects primarily by binding to mineralocorticoid receptors (Type I receptors). [, ] This binding leads to sodium retention and potassium excretion in the kidneys. [, ] Interestingly, introducing a double bond at carbons 6 and 7 of this compound creates 6-Dehydro-Aldosterone 21-Acetate. This modification reduces its affinity for Type II receptors (like glucocorticoid receptors) while maintaining its affinity for Type I receptors. As a result, 6-Dehydro-Aldosterone 21-Acetate demonstrates a more targeted effect on sodium retention and competes with other mineralocorticoids for Type I receptors. []

Q2: Can you describe the structural characteristics of this compound, including its molecular formula, weight, and spectroscopic data?

A: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, they do offer insights into its structure. One study utilized Proton Magnetic Resonance (PMR) spectroscopy to investigate this compound and related compounds. [] This study revealed that this compound primarily exists in a cyclic form, most likely with one hemi-ketal bridge. [] The research also indicated restricted rotation around the C-21 bond in this compound. []

Q3: What is known about the stability of this compound and its formulation for research purposes?

A: One study investigating adrenal function during bed rest utilized a tritium-labeled form of this compound (d-aldosterone-1, 2-H3) to determine aldosterone secretion rates. [] This indicates that this compound can be effectively radiolabeled for research purposes. Furthermore, the study highlights the use of chromatographic techniques, specifically Bush B5 and E2B systems, for the purification of this compound. [] These techniques suggest methods for formulating and ensuring the purity of this compound for research applications.

Q4: Are there any known Structure-Activity Relationship (SAR) studies on this compound that highlight how structural modifications impact its activity?

A: Yes, there is research focusing on the SAR of this compound and its derivatives. The introduction of a double bond at the C6 and C7 positions of this compound, creating 6-Dehydro-Aldosterone 21-Acetate, significantly impacts its receptor binding profile. [] This modification reduces its affinity for Type II receptors while maintaining its affinity for Type I receptors, ultimately resulting in a more specific mineralocorticoid effect, primarily sodium retention. []

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